molecular formula C9H8ClN B15071852 4-(2-Chloroethyl)benzonitrile CAS No. 1260778-72-0

4-(2-Chloroethyl)benzonitrile

Cat. No.: B15071852
CAS No.: 1260778-72-0
M. Wt: 165.62 g/mol
InChI Key: SCDLDNNUCNWTQH-UHFFFAOYSA-N
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Description

4-(2-Chloroethyl)benzonitrile is an organic compound with the molecular formula C9H8ClN It is a derivative of benzonitrile, where a chloroethyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloroethyl)benzonitrile typically involves the reaction of benzonitrile with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Chloroethyl)benzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in polar solvents like ethanol or water.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products Formed:

    Nucleophilic Substitution: Products include substituted benzonitriles with various functional groups.

    Oxidation: Products include benzoic acid derivatives.

    Reduction: Products include benzylamines.

Scientific Research Applications

4-(2-Chloroethyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of nitrile-containing compounds on biological systems.

    Industry: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-(2-Chloroethyl)benzonitrile involves its interaction with nucleophiles, leading to the formation of various substituted products. The chloroethyl group acts as a leaving group, facilitating nucleophilic substitution reactions. The nitrile group can also participate in reduction and oxidation reactions, leading to the formation of amines and carboxylic acids, respectively.

Comparison with Similar Compounds

    Benzonitrile: Lacks the chloroethyl group, making it less reactive in nucleophilic substitution reactions.

    4-(2-Bromoethyl)benzonitrile: Similar structure but with a bromo group instead of a chloro group, which can affect the reactivity and reaction conditions.

    4-(2-Hydroxyethyl)benzonitrile: Contains a hydroxyethyl group, making it more hydrophilic and reactive in different types of reactions.

Uniqueness: 4-(2-Chloroethyl)benzonitrile is unique due to its specific reactivity profile, which allows it to participate in a wide range of chemical reactions. The presence of both the chloroethyl and nitrile groups provides versatility in synthetic applications, making it a valuable compound in organic chemistry.

Properties

CAS No.

1260778-72-0

Molecular Formula

C9H8ClN

Molecular Weight

165.62 g/mol

IUPAC Name

4-(2-chloroethyl)benzonitrile

InChI

InChI=1S/C9H8ClN/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4H,5-6H2

InChI Key

SCDLDNNUCNWTQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCl)C#N

Origin of Product

United States

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